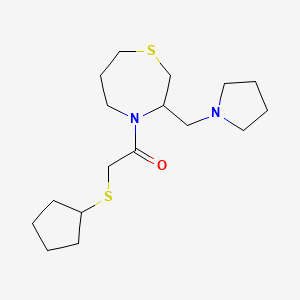

2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Description

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2OS2/c20-17(14-22-16-6-1-2-7-16)19-10-5-11-21-13-15(19)12-18-8-3-4-9-18/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLQNYLRBTCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCSCC2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the pyrrolidin-1-ylmethyl group and the cyclopentylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and scaling up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Core Structural Differences

Key Observations :

Functional Group Comparison

Key Observations :

Key Observations :

- The target compound’s synthesis likely faces challenges in thiazepan ring formation due to the bulky pyrrolidinylmethyl group, unlike the straightforward triazole synthesis in .

Activité Biologique

The compound 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is , with a molecular weight of 376.51 g/mol. The structure includes a cyclopentylthio group and a pyrrolidine moiety, which are significant for its biological interactions.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O3S |

| Molecular Weight | 376.51 g/mol |

| CAS Number | 1448139-98-7 |

Research indicates that the compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structural components suggest interactions with receptors involved in neurological pathways.

Pharmacological Effects

- Neurotransmitter Modulation : The pyrrolidine moiety may enhance dopaminergic and serotonergic signaling pathways, which are crucial in mood regulation and cognitive functions.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone:

- Study on Neuroprotective Effects : In a study published in the Journal of Medicinal Chemistry, compounds with similar structures demonstrated neuroprotective effects against oxidative stress in neuronal cell lines .

- Inflammation Model : A recent animal model study indicated that related thiazepane derivatives reduced inflammation markers significantly, suggesting a similar potential for the compound .

Comparative Analysis

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 2-(Cyclopentylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone?

Answer:

The synthesis requires multi-step organic reactions with precise control of reaction conditions. Key steps include:

- Catalyst Selection : Use of palladium or nickel catalysts for coupling reactions involving the thiazepane core .

- Temperature and Solvent Optimization : Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF or THF) at 60–100°C to enhance yields .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol is essential to achieve >95% purity .

- Intermediate Characterization : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

A combination of analytical techniques is required:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the cyclopentylthio group (δ 1.5–2.5 ppm for cyclopentyl protons) and pyrrolidinylmethyl moiety (δ 2.8–3.2 ppm for N-CH₂) .

- Mass Spectrometry (MS) : Verify molecular weight (335.44 g/mol) via electrospray ionization (ESI-MS) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction can resolve bond angles and stereochemistry .

Advanced: How can structural modifications enhance the compound's bioactivity, and what methodological framework guides structure-activity relationship (SAR) studies?

Answer:

SAR studies focus on modifying functional groups to improve target affinity or metabolic stability:

- Pyrrolidinylmethyl Substitution : Replace with bulkier groups (e.g., piperidinyl) to test steric effects on receptor binding .

- Thioether Linker Optimization : Substitute cyclopentylthio with aromatic thiols (e.g., benzothiazole) to evaluate π-π stacking interactions .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding poses to G-protein-coupled receptors (e.g., GPR40) .

- Biological Assays : Test derivatives in enzyme-linked immunosorbent assays (ELISA) or cell viability assays to quantify potency shifts .

Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. no observed activity)?

Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Perform IC₅₀/EC₅₀ determinations across multiple concentrations (e.g., 1 nM–100 μM) to identify threshold effects .

- Orthogonal Assays : Validate findings using complementary methods (e.g., Western blotting for protein expression vs. fluorescence-based activity assays) .

- Structural Analog Comparison : Benchmark against known thiazepane derivatives (e.g., 1-(7-fluorophenyl analogs) to isolate substituent-specific effects .

Advanced: What experimental approaches are recommended to study the compound's stability under physiological conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity .

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Reactive Oxygen Species (ROS) Exposure : Test stability in H₂O₂-containing media to simulate oxidative stress .

Advanced: How can researchers address discrepancies in spectral data during characterization?

Answer:

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G**) to validate assignments .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled intermediates to resolve overlapping signals in complex spectra .

- Dynamic NMR Studies : Variable-temperature NMR can identify conformational exchange broadening signals .

Advanced: What strategies are effective for elucidating the compound's mechanism of action when initial target identification is inconclusive?

Answer:

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries can identify genes whose loss abrogates compound activity .

- Metabolomic Profiling : LC-MS-based untargeted metabolomics reveals pathway perturbations (e.g., lipid or amino acid metabolism) .

Advanced: How can the compound's potential in non-pharmacological applications (e.g., materials science) be explored?

Answer:

- Supramolecular Assembly : Test self-assembly in organic solvents via scanning electron microscopy (SEM) to assess nanomaterial formation .

- Coordination Chemistry : Screen for metal-binding properties (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis spectroscopy .

- Computational Screening : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.